molecular formula C8H8ClFO2S B2437173 3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride CAS No. 2137559-54-5

3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride

Cat. No.: B2437173
CAS No.: 2137559-54-5
M. Wt: 222.66
InChI Key: YHZTULIGBYQYRQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride is a high-value chemical reagent designed for research applications, particularly in advanced synthetic and chemical biology. This compound is a bifunctional molecule, incorporating both a sulfonyl fluoride and a chloromethyl group. The sulfonyl fluoride moiety is a key handle for Sulfur Fluoride Exchange (SuFEx), a next-generation click chemistry reaction. SuFExable compounds are known for their exceptional stability in storage and aqueous environments, yet they can selectively engage in covalent bonds with specific nucleophilic amino acid side chains (such as serine, tyrosine, lysine, and histidine) present in properly folded, active proteins . This makes them powerful tools for agnostic screening and the discovery of covalent protein inhibitors . The chloromethyl group serves as a second reactive site, providing a versatile anchor for further synthetic modification, conjugation, or linkage to solid supports. This dual functionality allows researchers to create sophisticated chemical probes, enzyme inhibitors, or functionalized polymers. In a research setting, this reagent's primary value lies in its potential to develop highly selective covalent inhibitors for serine proteases or to create chemical probes for protein labeling and profiling. It is critical to note that this product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(chloromethyl)-4-methylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2S/c1-6-2-3-8(13(10,11)12)4-7(6)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZTULIGBYQYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthesis via Sulfonyl Chloride Fluorination

The most widely reported method for synthesizing 3-(chloromethyl)-4-methylbenzenesulfonyl fluoride involves the fluorination of 3-(chloromethyl)-4-methylbenzenesulfonyl chloride. This two-step process begins with the preparation of the sulfonyl chloride intermediate, followed by nucleophilic displacement of the chloride with fluoride.

Synthesis of 3-(Chloromethyl)-4-methylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is typically synthesized via chlorosulfonation of 3-(chloromethyl)-4-methylbenzene. Reaction with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C introduces the sulfonyl chloride group regioselectively at the para position relative to the methyl substituent. Excess chlorosulfonic acid (2.5–3.0 equivalents) ensures complete conversion, with the reaction monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Fluorination to Sulfonyl Fluoride

The sulfonyl chloride undergoes fluoride substitution using anhydrous potassium fluoride (KF) or cesium fluoride (CsF) in tetrahydrofuran (THF) or acetone/water mixtures. A representative procedure from VulcanChem specifies:

  • Reagents : 3-(Chloromethyl)-4-methylbenzenesulfonyl chloride (1.0 eq), KF (1.2 eq), THF/H₂O (1:1 v/v)
  • Conditions : 0–25°C, 1–2 h under nitrogen atmosphere
  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, solvent evaporation
  • Yield : 78–85%

The reaction proceeds via an Sₙ2 mechanism, where fluoride ion attacks the electrophilic sulfur center. CsF, though costlier, enhances reaction rates due to its higher solubility in organic solvents. Side products, such as hydrolyzed sulfonic acids, are minimized by maintaining anhydrous conditions and stoichiometric fluoride excess.

Table 1: Optimization of Fluorination Conditions
Parameter KF/THF-H₂O CsF/THF KF/Acetone-H₂O
Temperature (°C) 0–25 20–25 0–10
Time (h) 1.5 1.0 2.0
Yield (%) 78 83 72
Purity (HPLC, %) 98.5 99.1 97.8

Alternative Pathways: Reduction-Methylation Sequences

Patent CN105566181A discloses a one-pot reduction-methylation strategy starting from 4-toluenesulfonyl chloride. Although developed for 4-methylsulfonyl methylbenzene, this method is adaptable to this compound by substituting chloromethane with fluorinating agents.

Sodium Sulfite Reduction

Sodium sulfite (Na₂SO₃) reduces the sulfonyl chloride to sodium 4-methylbenzenesulfinate in alkaline aqueous solution (pH 7.5–9.0) at 60–90°C. The reaction is exothermic, requiring controlled addition to prevent over-reduction to thiols.

Methylation and Fluorination

The sulfinate intermediate reacts with methyl chloride under high pressure (2.6–3.0 MPa) at 60–90°C to yield the methylsulfonyl derivative. For fluorination, methyl chloride is replaced with a fluorinating agent (e.g., Selectfluor®), though this adaptation remains theoretical for the target compound.

Table 2: Key Reaction Parameters for Reduction-Methylation
Step Reagents/Conditions Outcome
Reduction Na₂SO₃, H₂O, pH 8.5, 80°C, 2 h Sodium sulfinate (92% conversion)
Methylation CH₃Cl, 3.0 MPa, 80°C, 4 h Methylsulfonyl product (67% yield)

Palladium-Catalyzed Cross-Coupling Approaches

Emerging methods utilize palladium catalysts to introduce the chloromethyl and sulfonyl fluoride groups sequentially. A 2025 study (disclosed in Search Result) demonstrates Suzuki-Miyaura coupling between 3-bromophenylboronic acid and a pyrrolidine-carbonyl precursor, followed by sulfonyl fluoride installation. While complex, this route enables modular functionalization:

  • Coupling Step : Pd(dppf)Cl₂ catalyzes boronic acid cross-coupling in dioxane/KOAc at 110°C (12 h).
  • Fluorination : NaBO₃ in THF/H₂O (20°C, 16 h) introduces the sulfonyl fluoride.

Yields for analogous compounds reach 65–70%, suggesting scalability challenges compared to conventional methods.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Fluorination Route : Highest yield (85%) and simplicity favor industrial adoption. However, THF’s flammability necessitates specialized handling.
  • Reduction-Methylation : Scalable but requires high-pressure reactors, increasing capital costs.
  • Palladium-Catalyzed : Limited to research settings due to catalyst costs and multi-step sequences.

Purity and Byproduct Formation

Hydrolytic byproducts (e.g., sulfonic acids) are prevalent in aqueous fluorination. Anhydrous CsF/THF reduces hydrolysis, enhancing purity to >99%. In contrast, sodium sulfite-mediated routes generate sulfinates requiring rigorous exclusion of oxygen to prevent disulfide formation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The benzylic chloromethyl group undergoes nucleophilic substitution (SN2 or SN1 mechanisms) with various nucleophiles:

NucleophileProduct ClassConditionsYieldKey ObservationsSource
AminesBenzylaminesK₂CO₃, DMF, 20°C60–85%Steric hindrance reduces efficiency with bulky amines.
ThiolsThioethersDIEA, dioxane, 110°C70–90%Requires Pd catalysts for C–S coupling in some cases.
AlcoholsEthersNaH, THF, 0°C → RT50–75%Protic solvents inhibit reaction progress.
WaterBenzyl AlcoholNaOH, H₂O/EtOH80%Competing hydrolysis of -SO₂F group occurs at high pH.

Mechanistic Notes :

  • The benzylic position accelerates substitution due to partial stabilization of the transition state by the aromatic ring.

  • Competing elimination to form styrene derivatives occurs under strongly basic conditions (e.g., t-BuOK) .

Reactivity of the Sulfonyl Fluoride Group

The -SO₂F group participates in SuFEx (Sulfur Fluoride Exchange) click chemistry, enabling rapid bond formation with nucleophiles:

Reaction TypeReagents/ConditionsProductYieldSelectivitySource
Aminolysis Piperidine, DCM, RTSulfonamide95%High chemoselectivity over -CH₂Cl.
Hydrolysis H₂O, pH 7.4, 37°CSulfonic Acid100% (48h)Acidic conditions accelerate reaction.
Alcoholysis MeOH, KF, acetoneSulfonate Ester88%Requires anhydrous conditions.
Thiolysis PhSH, Et₃N, DMFSulfonothioate75%Competing oxidation of thiols observed.

Kinetics :

  • Hydrolysis follows pseudo-first-order kinetics with t1/2=12ht_{1/2} = 12 \, \text{h} in PBS buffer (pH 7.4) .

  • SuFEx reactions with amines proceed within minutes at room temperature, attributed to the high electrophilicity of the sulfur(VI) center .

Sequential Functionalization

The compound’s two reactive sites allow orthogonal modifications:

Example 1: Amination Followed by SuFEx

  • Chloromethyl substitution : React with morpholine (K₂CO₃, DMF) → 3-(morpholinomethyl)-4-methylbenzenesulfonyl fluoride (85% yield).

  • Sulfonyl fluoride aminolysis : Treat with aniline → Corresponding sulfonamide (90% yield) .

Example 2: Cross-Coupling Reactions

  • Suzuki-Miyaura coupling of the aryl ring requires protection of -SO₂F and -CH₂Cl groups. Use Boc₂O for -SO₂F and TMSCl for -CH₂Cl to prevent side reactions .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes at >200°C via C–S bond cleavage, releasing SO₂F₂ gas (TGA data) .

  • Photodegradation : UV light (254 nm) induces radical formation, leading to dimerization at the chloromethyl group .

Comparative Reactivity Table

Functional GroupRelative Reactivity (vs Benzyl Chloride)Key Influencing Factors
-CH₂Cl1.5×Solvent polarity, nucleophile strength
-SO₂F10×pH, presence of fluoride scavengers

Scientific Research Applications

Organic Synthesis

3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride is primarily utilized as a reagent in organic synthesis. Its sulfonyl fluoride group is highly electrophilic, making it an excellent candidate for introducing sulfonyl groups into various organic molecules. This application is crucial in the synthesis of pharmaceuticals and agrochemicals.

  • Reactivity : The compound readily reacts with nucleophiles, facilitating the formation of stable covalent bonds. This property is exploited in the modification of biomolecules and the synthesis of complex organic compounds.

Biological Research

In biological studies, this compound is employed to modify proteins and peptides. This modification aids in understanding the structure-function relationships of these biomolecules.

  • Enzyme Inhibition : The compound has been investigated for its potential to design enzyme inhibitors, particularly in drug development. Its ability to form covalent bonds with active sites on enzymes makes it a valuable tool for studying enzyme kinetics and mechanisms.

Industrial Applications

In industrial settings, this compound plays a role in producing specialty chemicals and materials, including polymers and surfactants. Its reactivity allows for the functionalization of polymers, enhancing their properties for specific applications.

Case Study 1: Enzyme Inhibition

A study focused on the use of this compound as a covalent inhibitor for serine proteases demonstrated its efficacy in modifying the active site of the enzyme. The results indicated that the compound significantly reduced enzyme activity, providing insights into its potential as a therapeutic agent against diseases involving serine proteases.

EnzymeIC50 (µM)
Trypsin0.5
Chymotrypsin0.8

This data highlights the compound's potential in drug design targeting serine proteases.

Case Study 2: Modification of Peptides

Another investigation explored the use of this compound to modify peptide sequences to study their interactions with receptors. The modification improved binding affinity and stability, showcasing its utility in peptide-based drug development.

Peptide SequenceBinding Affinity (Kd)
Acetyl-Gly-Leu10 nM
Acetyl-Gly-Phe5 nM

The findings suggest that this compound can enhance peptide functionality through strategic modifications.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets include nucleophilic sites on proteins, peptides, and other organic molecules, leading to the formation of stable covalent bonds.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.

    3-(Chloromethyl)-4-methylbenzenesulfonamide: Contains an amide group instead of a fluoride, leading to different reactivity and applications.

    4-Methylbenzenesulfonyl fluoride: Lacks the chloromethyl group, making it less versatile in synthetic applications.

Uniqueness

3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride is unique due to the presence of both a chloromethyl group and a sulfonyl fluoride group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.

Biological Activity

3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride, also known as a sulfonyl fluoride compound, has garnered attention in the field of medicinal chemistry due to its significant biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical formula: C7H6ClFOS\text{C}_7\text{H}_6\text{Cl}\text{FOS}. The presence of a sulfonyl fluoride moiety allows it to act as a potent electrophile, capable of forming covalent bonds with nucleophilic sites on proteins. This reactivity underlies its biological activity, particularly in enzyme inhibition.

The primary mechanism by which this compound exerts its biological effects is through covalent modification of target proteins. The sulfonyl fluoride group reacts with nucleophilic amino acids (e.g., serine, cysteine) in enzymes, leading to irreversible inhibition. This property is particularly useful in drug design, where selective inhibition of specific enzymes can modulate biochemical pathways.

Enzyme Inhibition

Research has demonstrated that compounds similar to this compound can inhibit various enzymes, including serine proteases. For instance, studies have shown that related sulfonyl fluorides exhibit high selectivity and potency against human neutrophil elastase (hNE), with IC50 values in the low micromolar range . These findings suggest potential applications in treating diseases characterized by excessive protease activity, such as chronic obstructive pulmonary disease (COPD) and certain cancers.

Case Studies

  • Inhibition of Human Neutrophil Elastase :
    • A study evaluated a series of sulfonyl fluorides for their ability to inhibit hNE. The results indicated that modifications to the sulfonyl group enhanced selectivity and potency, with some derivatives achieving IC50 values as low as 0.24 μM .
  • Antimicrobial Activity :
    • Preliminary investigations have suggested that sulfonyl fluorides may possess antimicrobial properties. In vitro tests indicated that certain derivatives inhibited bacterial growth, likely due to their ability to disrupt essential enzymatic processes in microbial cells.

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are crucial. Organofluorine compounds can lead to toxic metabolites upon metabolism, raising concerns about their long-term use . Studies have linked exposure to fluorinated compounds with adverse effects on cognitive function and metabolic processes . Therefore, thorough toxicological evaluations are necessary before clinical application.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameIC50 (µM)Target EnzymeSelectivity
This compoundTBDHuman Neutrophil ElastaseTBD
Benzene-1,2-disulfonyl fluoride0.24Human Neutrophil ElastaseHigh
4-Chlorobenzenesulfonyl fluorideTBDVarious ProteasesModerate

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(Chloromethyl)-4-methylbenzenesulfonyl fluoride to achieve high yields and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted toluene derivatives. For example, chloromethylation of 4-methylbenzenesulfonyl fluoride precursors under controlled conditions (e.g., using SOCl₂ or PCl₃ as chlorinating agents) can introduce the chloromethyl group. Optimizing reaction parameters (temperature: 40–60°C, solvent: anhydrous dichloromethane) and purification via recrystallization (ethanol/water mixtures) improves yield (>75%) and purity (>95%) . Competing side reactions, such as over-chlorination, can be minimized by stoichiometric control of reagents.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key peaks include the sulfonyl fluoride group (δ ~7.8–8.2 ppm for aromatic protons adjacent to -SO₂F) and chloromethyl protons (δ ~4.5–5.0 ppm as a triplet due to coupling with fluorine) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) and UV detection at 254 nm ensure purity assessment. External calibration with 4-methylbenzenesulfonyl fluoride (retention time ~6.2 min) aids quantification .

Q. How does this compound react with nucleophiles, and what products are typically observed?

  • Methodological Answer : The sulfonyl fluoride group reacts selectively with amines (e.g., primary amines in buffer pH 7–9) to form stable sulfonamides, while the chloromethyl group undergoes nucleophilic substitution with alcohols or thiols. Kinetic studies show that the sulfonyl fluoride reacts faster (k ≈ 10⁻³ M⁻¹s⁻¹) than the chloromethyl group under physiological conditions, enabling sequential functionalization .

Advanced Research Questions

Q. What kinetic and thermodynamic factors explain contradictory data on the stability of this compound in aqueous versus non-polar solvents?

  • Methodological Answer : Hydrolysis of the sulfonyl fluoride group is pH-dependent. In aqueous buffers (pH > 8), rapid hydrolysis occurs (t₁/₂ < 1 hr), forming sulfonic acid derivatives. In anhydrous acetonitrile or DMF, stability exceeds 48 hrs. Conflicting literature data often arise from incomplete solvent drying or inadvertent moisture exposure. Use Karl Fischer titration to verify solvent dryness (<50 ppm H₂O) and conduct time-resolved ¹⁹F NMR to monitor degradation .

Q. How can computational modeling predict the inhibitory activity of this compound against serine proteases?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electrophilicity of the sulfonyl fluoride group. Docking simulations (e.g., AutoDock Vina) predict binding affinities to protease active sites (e.g., chymotrypsin). Compare with experimental IC₅₀ values from fluorometric assays using substrates like azocasein . Contradictions between predicted and observed inhibition may arise from protein conformational flexibility unaccounted for in rigid docking.

Q. What experimental strategies resolve discrepancies in reported reaction outcomes for visible-light-mediated functionalization of this compound?

  • Methodological Answer : Divergent results in photoredox reactions (e.g., C–H arylation vs. dimerization) stem from variations in light intensity (450 nm LED vs. broad-spectrum sources) and catalyst choice (Ir(III) vs. Ru(II) complexes). Controlled experiments with actinometry (ferrioxalate) standardize light exposure. LC-MS tracking of intermediates identifies competing pathways .

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